molecular formula C8H8ClF B1314499 1-(1-Chloroethyl)-2-fluorobenzene CAS No. 60907-87-1

1-(1-Chloroethyl)-2-fluorobenzene

Cat. No.: B1314499
CAS No.: 60907-87-1
M. Wt: 158.6 g/mol
InChI Key: BSNIDVZGHKZWDV-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H8ClF It is a derivative of benzene, where a chlorine atom and a fluorine atom are substituted at the first and second positions, respectively, on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzene with 1-chloroethyl chloroformate in the presence of a base, such as triethylamine. The reaction typically occurs under mild conditions, with the chloroformate acting as a chlorinating agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Chloroethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of 1-(1-hydroxyethyl)-2-fluorobenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in alcohol derivatives.

Scientific Research Applications

1-(1-Chloroethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-Chloroethyl)-2-fluorobenzene exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the reaction conditions.

Comparison with Similar Compounds

1-(1-Chloroethyl)-2-fluorobenzene can be compared with other similar compounds, such as:

    1-(1-Chloroethyl)-benzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-(1-Fluoroethyl)-2-chlorobenzene: The positions of the chlorine and fluorine atoms are reversed, leading to variations in chemical behavior.

    1-(1-Bromoethyl)-2-fluorobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(1-chloroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNIDVZGHKZWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543928
Record name 1-(1-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60907-87-1
Record name 1-(1-Chloroethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

767 mg of thionyl chloride are added to a solution of 1 g of commercial 1-(2-fluorophenyl)ethanol in 20 ml of chloroform. After stirring overnight at a temperature in the region of 20° C., the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure. 780 mg of 1-(1-chloroethyl)-2-fluorobenzene are thus obtained, said product being used as it is in the next stage.
Quantity
767 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (100 ml.) was added to a solution of 1-(2-fluorophenyl)ethanol [described by McCall, J.A.C.S. 74, 4809 (1952)] (105 g.) in dry chloroform (200 ml.). After the vigorous initial reaction had subsided, the solution was heated at reflux on a steam bath for 30 minutes. The excess of thionyl chloride was removed by repeated co-distillation with dry toluene and the residue was diluted with diethyl ether, washed with water (2 × 100 ml.), dried over sodium sulphate, filtered and evaporated to a yellow liquid, which was distilled to give 1-(2-fluorophenyl)ethyl chloride (73.2 g.), b.p. 70°-75° C./20 mm.Hg, as a pale yellow oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 2
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 3
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 4
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 5
1-(1-Chloroethyl)-2-fluorobenzene
Reactant of Route 6
1-(1-Chloroethyl)-2-fluorobenzene

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